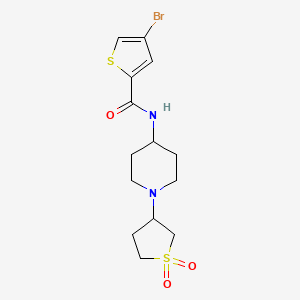

4-bromo-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)thiophene-2-carboxamide

Description

Propriétés

IUPAC Name |

4-bromo-N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BrN2O3S2/c15-10-7-13(21-8-10)14(18)16-11-1-4-17(5-2-11)12-3-6-22(19,20)9-12/h7-8,11-12H,1-6,9H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKOOYVKAEXNJQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=CC(=CS2)Br)C3CCS(=O)(=O)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the core thiophene structure

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents would be tailored to enhance the efficiency of each synthetic step.

Analyse Des Réactions Chimiques

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The sulfur atoms in the thiophene and dioxidotetrahydrothiophenyl groups can be oxidized.

Reduction: : Reduction reactions can be performed on the bromine atom or other functional groups.

Substitution: : The bromine atom can be substituted with other groups, and the amide group can undergo nucleophilic substitution.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: : Nucleophiles like amines or alcohols can be used for substitution reactions, often in the presence of a base.

Major Products Formed

Oxidation: : Sulfones, sulfoxides, and sulfates.

Reduction: : Bromide ions and other reduced forms of the compound.

Substitution: : Amides, esters, and ethers.

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study the interaction with biological macromolecules, such as proteins and enzymes. It can serve as a probe to understand biological processes.

Medicine

In the medical field, this compound could be explored for its potential therapeutic properties. It may be used in drug discovery and development, particularly in targeting specific diseases or conditions.

Industry

In industry, this compound could be utilized in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mécanisme D'action

The mechanism by which 4-bromo-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)thiophene-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to a cascade of biological responses. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylbenzamide

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide

Uniqueness

4-bromo-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)thiophene-2-carboxamide stands out due to its specific structural features, such as the presence of both bromine and dioxidotetrahydrothiophenyl groups

Activité Biologique

4-bromo-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a brominated thiophene ring, a piperidine moiety, and a dioxido tetrahydrothiophene structure. These components contribute to its unique chemical properties and biological activities.

Synthesis

The synthesis of 4-bromo-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)thiophene-2-carboxamide typically involves several steps:

- Formation of the Thiophene Ring : Utilizing brominated precursors.

- Piperidine Attachment : Through nucleophilic substitution reactions.

- Carboxamide Formation : Via amide coupling methods.

Antiviral Activity

Thiophene derivatives, including the compound , have shown promising antiviral activity. For instance, studies indicate that modifications in the thiophene structure can enhance antiviral efficacy against various viral strains.

| Compound | EC50 (µM) | CC50 (µM) | SI (Selectivity Index) |

|---|---|---|---|

| Toremifene | 0.07 ± 0.05 | 16 | 229 |

| 4-bromo-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)thiophene-2-carboxamide | TBD | TBD | TBD |

EC50: Effective Concentration for 50% inhibition; CC50: Cytotoxic Concentration for 50% cell death; SI: Selectivity Index calculated as CC50/EC50.

The mechanism of action for this compound is believed to involve the inhibition of viral entry by interfering with critical protein interactions necessary for viral fusion and entry into host cells. This was demonstrated in studies where similar thiophene derivatives effectively blocked the NPC1/EBOV-GP interaction, which is crucial for Ebola virus entry.

Study on Antibacterial Activity

In a recent study assessing various thiophene derivatives' antibacterial properties, the compound exhibited significant activity against multidrug-resistant strains of bacteria. The minimum inhibitory concentration (MIC) values were determined as follows:

| Compound | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| Compound A | 25 | 50 |

| Compound B | 12.5 | 25 |

| 4-bromo-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)thiophene-2-carboxamide | TBD | TBD |

MBC: Minimum Bactericidal Concentration.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 4-bromo-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)thiophene-2-carboxamide?

- Methodological Answer : Synthesis optimization requires multi-step planning, including:

- Reaction condition control : Temperature (e.g., 60–80°C for cyclization steps), solvent selection (e.g., DMF or dioxane for polar intermediates), and reaction time (monitored via TLC/HPLC) .

- Catalyst use : Transition-metal catalysts (e.g., Pd for cross-coupling) or acid/base catalysts to accelerate specific steps .

- Microwave-assisted synthesis : Reduces reaction time by 30–50% compared to conventional heating .

- Purification : Column chromatography (silica gel, gradient elution) or recrystallization for high-purity isolation .

Q. How should researchers characterize this compound to confirm its structural integrity?

- Methodological Answer : Essential techniques include:

- NMR spectroscopy : , , and 2D NMR (COSY, HSQC) to confirm connectivity of the tetrahydrothiophene, piperidine, and thiophene moieties .

- Mass spectrometry (HRMS) : To verify molecular weight (e.g., ESI+ mode for [M+H]) and bromine isotopic patterns .

- X-ray crystallography : For absolute stereochemical confirmation if crystalline derivatives are obtained .

Q. What are the primary challenges in achieving high yields during the final coupling step?

- Methodological Answer : Common issues and solutions:

- Steric hindrance : Use bulky protecting groups (e.g., Boc) on the piperidine nitrogen to improve reactivity .

- By-product formation : Optimize stoichiometry (e.g., 1.2:1 ratio of carboxamide to bromothiophene) and employ scavenger resins .

- Moisture sensitivity : Conduct reactions under inert atmosphere (N/Ar) with anhydrous solvents .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced biological activity?

- Methodological Answer :

- Molecular docking : Screen against target proteins (e.g., kinases) using software like AutoDock Vina to prioritize substituents at the 4-bromo position .

- QSAR modeling : Correlate electronic parameters (Hammett σ) of the tetrahydrothiophene sulfone group with bioactivity data .

- Reaction path simulation : Quantum chemical calculations (DFT) to predict regioselectivity in bromothiophene functionalization .

Q. What strategies resolve contradictions in biological activity data across similar thiophene carboxamides?

- Methodological Answer :

- Meta-analysis : Compare IC values from ≥3 independent studies, adjusting for assay variability (e.g., cell line vs. recombinant enzyme) .

- Proteome profiling : Use affinity chromatography or thermal shift assays to identify off-target interactions .

- Solubility correction : Normalize activity data to account for DMSO concentration effects (e.g., >0.1% may artifactually inhibit targets) .

Q. How can researchers design experiments to elucidate the mechanism of action of this compound?

- Methodological Answer :

- Kinetic studies : Measure time-dependent inhibition (e.g., pre-incubation with target enzymes) to distinguish reversible vs. covalent binding .

- Isotope labeling : -labeled compound for metabolic stability assays in hepatocytes .

- CRISPR screening : Genome-wide knockout to identify resistant mutations in target pathways .

Q. What advanced purification techniques are recommended for isolating trace impurities?

- Methodological Answer :

- Prep-HPLC : C18 columns with 0.1% TFA in water/acetonitrile gradients for <1% impurity resolution .

- Chiral separation : Use amylose-based columns for enantiomeric excess determination if stereocenters are present .

- Countercurrent chromatography : For heat-sensitive by-products incompatible with silica .

Data Contradiction Analysis Framework

- Case Example : Discrepancies in reported IC values for kinase inhibition.

- Step 1 : Validate assay conditions (ATP concentration, incubation time) across studies .

- Step 2 : Re-test compound batches via orthogonal methods (e.g., SPR vs. radiometric assays) .

- Step 3 : Analyze crystal structures to confirm binding mode consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.